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Introduction

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a core

thiazole ring substituted with amino and carboxylate groups.[1] Its molecular formula is

C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol .[1][2] This

compound serves as a crucial building block in organic synthesis, particularly for the

development of medicinally and biologically significant molecules.[3] Derivatives of ethyl 2-

amino-4-methylthiazole-5-carboxylate have shown potential as antileukemic and antimicrobial

agents.[3][4] Given its importance, a definitive structural elucidation is paramount for its

application in research and drug development.

This guide details the synthesis and comprehensive structure elucidation of ethyl 2-amino-5-
methylthiazole-4-carboxylate using modern spectroscopic techniques.
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Synthesis of Ethyl 2-amino-5-methylthiazole-4-
carboxylate
The compound is commonly prepared via a one-pot synthesis reaction, which is efficient and

simplifies the work-up process compared to traditional two-step methods.[3][5] The synthesis

involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an

intermediate, which is then reacted with thiourea to yield the final product.[3]
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Caption: One-pot synthesis pathway for ethyl 2-amino-5-methylthiazole-4-carboxylate.

Experimental Protocol: One-Pot Synthesis[3]

Bromination: To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL

of THF at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the

disappearance of the starting material using thin-layer chromatography (TLC).

Cyclization: Add thiourea (0.05 mol) to the mixture and heat it to 80°C for 2 hours.

Work-up: After cooling the mixture to room temperature, filter it to remove any insoluble

substances. Add ammonia water (NH₃·H₂O) to the filtrate to basify it.
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Isolation: The resulting yellow floccules are stirred for 10 minutes and then collected by

filtration.

Purification: Wash the collected solid with water and recrystallize it from ethyl acetate to yield

the pure product.

Structure Elucidation Workflow
The definitive structure of the synthesized compound is established through a combination of

spectroscopic methods. Each technique provides unique information about the molecular

framework, functional groups, and atomic connectivity, collectively confirming the identity of

ethyl 2-amino-5-methylthiazole-4-carboxylate.
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Caption: Workflow for the structure elucidation of ethyl 2-amino-5-methylthiazole-4-
carboxylate.
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Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the

molecule. The spectrum of ethyl 2-amino-5-methylthiazole-4-carboxylate, typically recorded

in CDCl₃, shows distinct signals corresponding to each unique proton group.[3] The amino

(NH₂) protons often appear as a broad singlet.[1]

Table 1: ¹H NMR Spectral Data[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.19 Triplet (t) 3H -OCH₂CH₃

2.36 Singlet (s) 3H thiazole-4-CH₃

4.13 Quartet (q) 2H -OCH₂CH₃

7.69 Singlet (s) 2H thiazole-2-NH₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the

molecule. The spectrum provides evidence for the ethyl ester, the methyl group, and the carbon

atoms of the thiazole ring.

Table 2: ¹³C NMR Spectral Data[3]
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Chemical Shift (δ) ppm Assignment

14.32 thiazole-4-CH₃

17.12 -OCH₂CH₃

59.72 -OCH₂CH₃

107.34 thiazole-5-C

159.34 thiazole-4-C

161.95 C=O (ester)

170.21 thiazole-2-C

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray

ionization (ESI), the protonated molecular ion ([M+H]⁺) is typically observed.

Table 3: Mass Spectrometry Data

m/z Ion Source

187 [M+H]⁺ [3]

186 [M]⁺ [2]

141 Fragment [2]

114 Fragment [2]

The observed protonated molecular ion at m/z 187 is consistent with the calculated molecular

weight of 186.23 g/mol for the molecular formula C₇H₁₀N₂O₂S.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

would be expected to show characteristic absorption bands for the N-H bonds of the primary

amine, the C=O bond of the ester, and vibrations associated with the thiazole ring.
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Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration

3400-3250 N-H Amine stretch

3000-2850 C-H sp³ stretch

~1700 C=O Ester stretch

~1620 C=N Thiazole ring stretch

~1550 N-H Amine bend

Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in

the purified compound, which is compared against the calculated theoretical values to confirm

the molecular formula.

Table 5: Elemental Analysis Data[3]

Element Calculated (%) Found (%)

C 45.15 45.29

H 5.41 5.49

N 15.04 15.15

The strong correlation between the found and calculated percentages provides definitive

confirmation of the compound's elemental composition and molecular formula.[3]

Conclusion
The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis

provides unambiguous evidence for the structure of ethyl 2-amino-5-methylthiazole-4-
carboxylate. The synthesis protocol described is efficient, and the analytical workflow is robust

for confirming the identity and purity of the final product. This comprehensive structural
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characterization is essential for its reliable use in medicinal chemistry and further synthetic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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